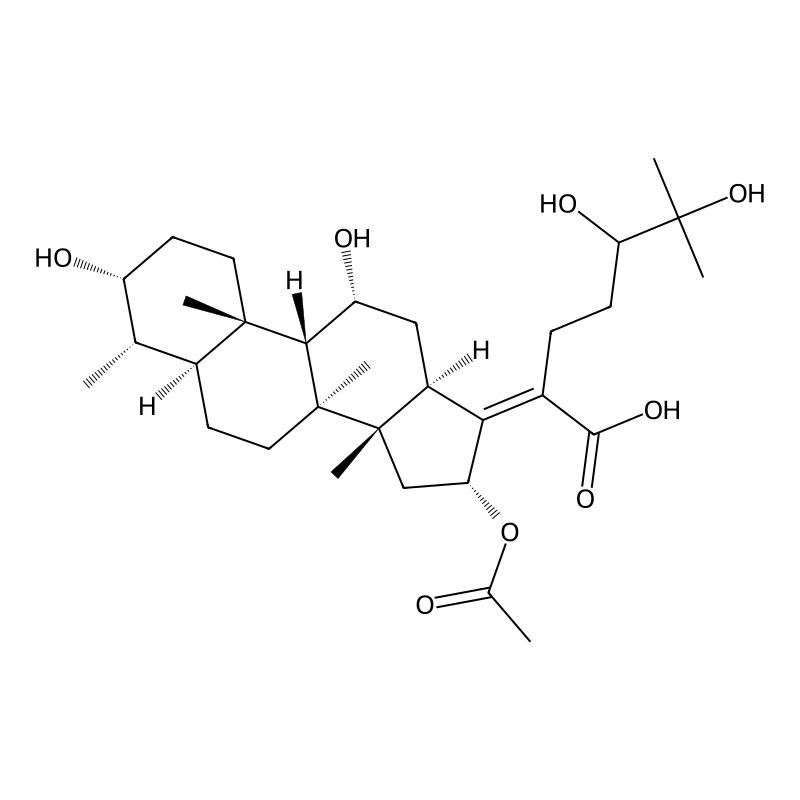

24,25-Dihydroxy Fusidic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fusidic Acid Metabolite

24,25-Dihydroxy Fusidic Acid is likely a metabolite, a product formed by the breakdown of Fusidic Acid in the body []. Understanding the metabolism of Fusidic Acid helps researchers assess its potential side effects and drug interactions [].

Investigating Fusidic Acid Properties

Studying 24,25-Dihydroxy Fusidic Acid may aid research into the properties of Fusidic Acid itself. For instance, researchers might use it to investigate Fusidic Acid's absorption, distribution, metabolism, and excretion (ADME) profile in the body [].

Reference Standard

24,25-Dihydroxy Fusidic Acid is a derivative of Fusidic Acid, a steroid antibiotic primarily used for treating bacterial infections, especially those caused by Gram-positive bacteria. This compound features two hydroxyl groups at the 24 and 25 positions of the fusidane skeleton, which may enhance its biological activity compared to its parent compound. As a hydrolysis product of Fusidic Acid, it retains similar structural characteristics while potentially exhibiting distinct pharmacological properties.

- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This process includes the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: In this reaction, one atom or group is replaced by another, often facilitated by halogens or nucleophiles. The specific products depend on the reaction conditions and reagents used.

The synthesis of 24,25-Dihydroxy Fusidic Acid typically involves multi-step chemical processes:

- Starting Material Preparation: The synthesis begins with Fusidic Acid as the primary substrate.

- Hydroxylation Reactions: The introduction of hydroxyl groups at the 24 and 25 positions can be achieved through various methods such as enzymatic reactions or chemical oxidations.

- Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products and unreacted materials .

24,25-Dihydroxy Fusidic Acid has potential applications in:

- Antibiotic Therapy: Due to its antibacterial properties, it may be used in treating skin infections and other bacterial diseases.

- Pharmaceutical Research: As a derivative of Fusidic Acid, it serves as a model compound for studying structure-activity relationships and developing new antibiotics with improved efficacy and reduced resistance .

Several compounds share structural similarities with 24,25-Dihydroxy Fusidic Acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Fusidic Acid | Parent compound; lacks additional hydroxyls | Inhibits protein synthesis; broad use |

| Sodium Fusidate | Sodium salt form; improves solubility | Similar antibacterial activity |

| Fusidane Derivatives (FA-6) | Modified side chains for increased potency | Enhanced antibacterial effects |

| Fusidane Bioisosteres | Structural analogs designed for specific targets | Potentially improved pharmacokinetics |

Each of these compounds exhibits unique properties that differentiate them from 24,25-Dihydroxy Fusidic Acid while retaining a core mechanism of action against bacterial infections. The presence of additional functional groups or modifications in side chains can significantly alter their antibacterial potency and pharmacological profiles .

Molecular Formula (C31H50O8)

24,25-Dihydroxy fusidic acid possesses the molecular formula C31H50O8, representing a hydroxylated derivative of the parent compound fusidic acid [1] [2] [4]. The compound exhibits a molecular weight of 550.72 g/mol, which represents an increase of 34.00 g/mol compared to fusidic acid due to the addition of two hydroxyl groups [2] [4]. The Chemical Abstracts Service (CAS) registry number for this compound is 80445-74-5 [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C31H50O8 | [1] [2] [4] |

| Molecular Weight | 550.72 g/mol | [2] [4] |

| CAS Number | 80445-74-5 | [1] [2] [3] |

| Accurate Mass | 550.3506 | [4] |

The compound is systematically named as (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid [4]. This nomenclature reflects the complex tetracyclic steroid backbone characteristic of fusidane triterpenes with additional hydroxylation at positions 24 and 25 of the side chain [1] [2] [4].

Structural Features

Stereochemistry

24,25-Dihydroxy fusidic acid maintains the characteristic stereochemical configuration of the fusidane skeleton, which differs significantly from conventional steroids [8] [9]. The compound retains the unusual chair-boat-chair conformation of the tetracyclic ring system found in fusidic acid [15]. The stereochemistry at the ring junctions follows the established pattern for fusidanes, with a trans A/B junction and an atypical 13α,14β-trans junction of rings C and D [8].

The hydroxyl groups at C-3 and C-11 maintain their α-orientations, which are critical for biological activity [8] [11]. The C-3 hydroxyl group adopts an equatorial orientation (α-configuration), while the C-11 hydroxyl group is axially oriented (α-configuration) [8] [11]. The C-16 acetoxy group retains its β-orientation in the natural configuration [8].

The additional hydroxyl groups at C-24 and C-25 introduce new stereochemical considerations in the side chain [1] [2]. These hydroxylations occur as a mixture of diastereomers, as evidenced by chromatographic separation studies that identify both (24R) and (24S) configurations [25] [27].

Functional Groups

The compound contains multiple functional groups that contribute to its chemical properties and reactivity [1] [4]. The tetracyclic steroid backbone bears three hydroxyl groups at positions C-3, C-11, and C-16 (as an acetate ester), maintaining the pattern found in fusidic acid [4] [6]. The carboxylic acid functionality at C-21 is preserved, which is essential for antimicrobial activity [21].

The distinguishing feature of 24,25-dihydroxy fusidic acid is the presence of two additional hydroxyl groups at C-24 and C-25 in the side chain [1] [2] [4]. These hydroxyl groups significantly alter the polarity and hydrogen bonding capacity of the molecule compared to the parent compound [2] [34]. The C-25 position typically bears a tertiary hydroxyl group due to the branched nature of the side chain [1] [2].

The compound also maintains the C-16 acetyl ester group, which has been demonstrated to be crucial for antimicrobial activity in fusidane derivatives [20] [22]. The presence of the Z-configuration at the C-17-C-20 double bond is retained, which is essential for biological activity [20].

Comparison with Fusidic Acid

When compared to fusidic acid (C31H48O6), 24,25-dihydroxy fusidic acid exhibits several key structural differences [5] [6]. The parent compound fusidic acid has a molecular weight of 516.719 g/mol, while the dihydroxy derivative increases to 550.72 g/mol due to the addition of two hydroxyl groups [5] [2]. This represents a mass increase of 34.00 g/mol, consistent with the addition of two OH groups [2] [5].

| Parameter | Fusidic Acid | 24,25-Dihydroxy Fusidic Acid |

|---|---|---|

| Molecular Formula | C31H48O6 | C31H50O8 |

| Molecular Weight | 516.719 g/mol | 550.72 g/mol |

| Hydroxyl Groups | 3 (C-3, C-11, C-16 as acetate) | 5 (C-3, C-11, C-16 as acetate, C-24, C-25) |

| Side Chain | Branched with gem-dimethyl groups | Hydroxylated at C-24 and C-25 |

The hydroxylation pattern significantly alters the physicochemical properties of the molecule [2] [34]. While fusidic acid contains gem-dimethyl groups at C-24 and C-25, the dihydroxy derivative features hydroxyl substitution at these positions, dramatically increasing the compound's hydrophilicity [34]. This modification is known to substantially reduce antimicrobial activity compared to the parent compound [34].

Physical Properties

Solubility Characteristics

The introduction of hydroxyl groups at C-24 and C-25 significantly alters the solubility profile of 24,25-dihydroxy fusidic acid compared to fusidic acid [13] [17]. While fusidic acid demonstrates limited water solubility, the additional hydroxyl groups in the dihydroxy derivative increase its hydrophilic character [13] [17].

Fusidic acid exhibits solubility in ethanol at approximately 12.5 mg/mL and in dimethyl sulfoxide and dimethyl formamide at approximately 14 mg/mL [13]. The compound is sparingly soluble in aqueous buffers and practically insoluble in water [13] [17]. For 24,25-dihydroxy fusidic acid, the increased number of hydroxyl groups would be expected to enhance water solubility while potentially reducing solubility in nonpolar organic solvents [13] [17].

The parent compound fusidic acid is soluble in alcohol (1:5 ratio), chloroform (1:4 ratio), and ether (1:60 ratio) [17]. The dihydroxy derivative would likely show altered solubility patterns in these solvents due to increased hydrogen bonding capacity [17].

Stability Parameters

Limited specific stability data exists for 24,25-dihydroxy fusidic acid, but extrapolation from fusidic acid studies provides insight into expected stability characteristics [14] [18]. Fusidic acid demonstrates optimal stability at 5 ± 3°C, with stability decreasing as temperature increases [18]. The compound shows greatest stability under photolytic conditions, while maximum degradation occurs under alkaline conditions [14].

Polymorphic studies of fusidic acid indicate that different crystal forms can exhibit varying stability profiles under stress conditions [18]. Form I and Form III polymorphs show different responses to photolytic and humidity stress, though both forms demonstrate comparable stability when properly packaged in inert atmospheres [18].

The additional hydroxyl groups in 24,25-dihydroxy fusidic acid would be expected to increase susceptibility to oxidative degradation [14] [18]. The tertiary hydroxyl group at C-25 may be particularly vulnerable to oxidation under stress conditions [34].

Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information for 24,25-dihydroxy fusidic acid [15] [24]. The compound exhibits characteristic 1H nuclear magnetic resonance signals consistent with the fusidane backbone, with additional signals corresponding to the hydroxylated side chain [15].

High-resolution mass spectrometry data confirms the molecular formula C31H50O8 [24] [26]. The compound shows characteristic fragmentation patterns in tandem mass spectrometry, with loss of water molecules from the hydroxyl groups and acetate elimination from the C-16 position [24] [26].

Liquid chromatography methods have been developed for the separation and analysis of 24,25-dihydroxy fusidic acid from related impurities [25] [27]. Reversed-phase high-performance liquid chromatography using C18 columns with acetonitrile-water mobile phases provides effective separation [25] [27]. The compound typically elutes at relative retention times of approximately 0.28 relative to fusidic acid [25] [27].

Chemical Reactivity

Hydroxyl Groups at C-24 and C-25

The hydroxyl groups at positions C-24 and C-25 represent the most distinctive reactive centers in 24,25-dihydroxy fusidic acid [1] [2] [34]. These hydroxyl groups are formed through microbial oxidation processes, typically involving cytochrome P450 enzymes that catalyze the hydroxylation of the terminal methyl groups in the fusidic acid side chain [34] [35].

The C-24 hydroxyl group, being a secondary alcohol, is susceptible to oxidation to the corresponding ketone [34]. The C-25 hydroxyl group, positioned on a tertiary carbon due to the branched nature of the fusidane side chain, exhibits resistance to oxidation but can participate in elimination reactions under acidic conditions [34].

These hydroxyl groups can undergo typical alcohol reactions including esterification, etherification, and oxidation [22]. The presence of both hydroxyl groups enables the formation of cyclic derivatives, including lactones through intramolecular cyclization with the carboxylic acid group at C-21 [25] [27]. Several lactone derivatives have been identified as degradation products, including 21,24-lactone and 21,25-lactone forms [25] [27].

Carboxylic Acid Moiety

The carboxylic acid group at C-21 remains a critical reactive center in 24,25-dihydroxy fusidic acid, maintaining the same reactivity profile as in fusidic acid [21]. This functional group is indispensable for antimicrobial activity and represents a key site for chemical modification [21].

The carboxylic acid can undergo standard carboxyl group reactions including esterification, amidation, and salt formation [19] [21]. Structure-activity relationship studies have demonstrated that modification or removal of this carboxylic acid group results in complete loss of antimicrobial activity [21]. The ionizable nature of this group contributes to the compound's pH-dependent solubility characteristics [13] [21].

The spatial relationship between the carboxylic acid and the newly introduced hydroxyl groups at C-24 and C-25 enables intramolecular cyclization reactions [25] [27]. These cyclizations can occur spontaneously under certain conditions, leading to the formation of various lactone derivatives that have been identified as impurities in pharmaceutical preparations [25] [27].

Additional Reactive Centers

Beyond the characteristic hydroxyl groups and carboxylic acid, 24,25-dihydroxy fusidic acid contains several other reactive centers [19] [20]. The hydroxyl group at C-3 maintains its reactivity and can undergo oxidation to the corresponding ketone, which significantly alters biological activity [22] [35].

The C-11 hydroxyl group, while sterically hindered due to its axial orientation, remains reactive toward oxidation and esterification [22]. The acetyl ester at C-16 is susceptible to hydrolysis under alkaline conditions, leading to the formation of deacetyl derivatives [22] [25].

The double bond in the side chain at C-17-C-20 represents another potential reactive site, though it is relatively stable under normal conditions [20]. The Z-configuration of this double bond is essential for biological activity, and isomerization to the E-form results in reduced antimicrobial potency [20].

The development of total synthesis approaches for fusidane-type antibiotics, including the precursors to 24,25-dihydroxy fusidic acid, has been pioneered through several landmark methodologies that establish the complex tetracyclic ring system characteristic of these compounds.

Dauben Tetracyclic Synthesis Strategy

The foundational approach developed by Dauben between 1972 and 1982 established critical methodologies for constructing the fusidane tetracyclic core system [1] [2] [3]. This approach begins with the formation of the tricyclic enone intermediate through a carefully orchestrated sequence involving alkylation of enone starting materials with bromoketal esters, followed by acid-catalyzed ketal hydrolysis and subsequent diketone cyclization using Triton B as base [2]. The methodology demonstrates particular elegance in its use of 1,5-diketone cyclization reactions to establish the polycyclic framework, which serves as a crucial structural foundation for subsequent functionalization leading to 24,25-dihydroxy fusidic acid derivatives.

Modern Total Synthesis Developments

Recent advances in total synthesis methodologies have incorporated more sophisticated approaches to tetracyclic ring construction. The bicyclic transannular Diels-Alder reaction strategy has emerged as a particularly powerful tool for generating the trans,syn,trans-dodecahydrophenanthrene intermediate that serves as a key precursor in fusidic acid synthesis [1]. This methodology provides improved stereochemical control and higher overall yields compared to earlier approaches, making it particularly suitable for generating sufficient quantities of intermediates required for 24,25-dihydroxy fusidic acid preparation.

Aldehyde Intermediate Strategy

A modular synthetic approach has been developed utilizing aldehyde intermediates generated through ozonolysis or dihydroxylation followed by oxidative cleavage [4]. This strategy provides access to pluripotent intermediates that can be transformed through various olefination reactions, one-carbon homologations, and cross-metathesis reactions to generate diverse analogues. The flexibility of this approach makes it particularly valuable for synthesizing 24,25-dihydroxy fusidic acid derivatives with modified side chains while maintaining the core tetracyclic structure.

Semi-Synthetic Derivatization

Selective Hydroxylation Protocols

Position-Specific Hydroxylation Methods

Semi-synthetic approaches to 24,25-dihydroxy fusidic acid rely heavily on selective hydroxylation protocols that can introduce hydroxyl groups at specific positions without affecting other sensitive functional groups in the molecule. The development of these protocols has been crucial for generating the 24,25-dihydroxy derivative from fusidic acid starting material.

Pyridinium Chlorochromate Oxidation

Selective oxidation protocols using pyridinium chlorochromate have been developed for targeted modification of specific positions in the fusidane ring system [4]. These methods allow for precise control over oxidation state changes while preserving the integrity of other functional groups. The oxidation of the carboxylic acid side chain at positions 24 and 25 requires careful optimization of reaction conditions to achieve selective dihydroxylation without unwanted side reactions.

Osmium-Catalyzed Dihydroxylation

The introduction of vicinal diols at the 24,25-position of fusidic acid can be achieved through osmium-catalyzed asymmetric dihydroxylation reactions. These protocols utilize osmium tetroxide in combination with chiral ligands to provide stereoselective formation of the diol functionality. The reaction typically proceeds under mild conditions using osmium tetroxide as catalyst with N-methylmorpholine N-oxide as co-oxidant, providing excellent yields of the 24,25-dihydroxy derivative [5].

Enzymatic Hydroxylation Systems

Biocatalytic hydroxylation using engineered cytochrome P450 enzymes has emerged as an environmentally friendly alternative for introducing hydroxyl groups at specific positions. These enzymatic systems can provide excellent regioselectivity and stereoselectivity for hydroxylation at the 24,25-position while operating under mild reaction conditions [6] [7].

Protection-Deprotection Strategies

Tertiary-Butyldimethylsilyl Protection

The implementation of tert-butyldimethylsilyl (TBS) protecting groups has proven essential for selective manipulation of hydroxyl groups during the synthesis of 24,25-dihydroxy fusidic acid [4] [8]. The TBS group provides excellent protection for the C-3 hydroxyl group during oxidation reactions targeting other positions in the molecule. Deprotection can be accomplished using tetrabutylammonium fluoride buffered with acetic acid or aqueous hydrofluoric acid under controlled conditions.

The selective protection strategy involves initial treatment of fusidic acid with TBS chloride in the presence of imidazole and dimethylformamide to generate the 3-O-TBS protected intermediate. This protection allows for subsequent oxidation reactions at other positions without interference from the C-3 hydroxyl group. The steric hindrance at the C-11 position, induced by 1,3-diaxial interactions, can be leveraged to achieve selective protection of the C-3 alcohol over the C-11 hydroxyl [4].

Pivaloyloxymethyl Carboxylic Acid Protection

The carboxylic acid functionality in fusidic acid requires protection during many synthetic transformations to prevent unwanted side reactions and to enable selective modifications at other positions. Pivaloyloxymethyl chloride (POM-Cl) has emerged as an excellent protecting group for the carboxylic acid due to its stability under a wide range of reaction conditions and its ability to be removed under mild basic conditions [4] [8].

The protection is typically accomplished by treating fusidic acid with POM-Cl in the presence of a base such as potassium carbonate in dimethylformamide. This protection strategy is particularly valuable because it prevents lactonization reactions between the C-16 acetyl group and the C-21 carboxylic acid that can occur under strongly basic conditions. Deprotection is achieved using mild basic conditions such as potassium carbonate in methanol, which selectively cleaves the POM ester without affecting other protecting groups in the molecule.

Methoxymethyl Ether Protection

Methoxymethyl (MOM) ethers provide orthogonal protection for hydroxyl groups at the C-3 and C-11 positions during complex synthetic sequences [9]. The MOM protecting groups are introduced using methoxymethyl chloride in the presence of a base such as diisopropylethylamine. These protecting groups demonstrate excellent stability under a variety of reaction conditions while being removable using trimethylsilyl bromide in anhydrous dichloromethane.

Acetyl Protection Strategies

Standard acetyl protection of hydroxyl groups provides a straightforward method for temporarily masking reactive sites during synthetic transformations. The C-16 hydroxyl group in fusidic acid derivatives can be protected using acetic anhydride in pyridine, providing the corresponding acetate ester. Deprotection is accomplished through basic hydrolysis using sodium hydroxide or potassium carbonate in aqueous methanol [9].

Biocatalytic Preparation Methods

Microbial Transformation Systems

Biocatalytic approaches to 24,25-dihydroxy fusidic acid synthesis utilize whole-cell microbial systems capable of performing complex oxidative transformations on the fusidic acid substrate. Cunninghamella echinulata NRRL 1382 has emerged as a particularly effective microorganism for side-chain hydroxylation reactions, converting fusidic acid into multiple hydroxylated metabolites including the 24,25-dihydroxy derivative [10] [11].

The biotransformation process involves cultivation of Cunninghamella echinulata in appropriate media followed by addition of fusidic acid substrate. The microorganism performs sequential oxidation reactions on the side chain, initially producing 27-hydroxy and 26-hydroxy derivatives. Further oxidation of the 26-hydroxy intermediate leads to formation of the corresponding aldehyde and ultimately the dicarboxylic acid derivative. The 24,25-dihydroxy compound appears as an intermediate in this oxidative sequence and can be isolated through careful monitoring of the biotransformation process [10].

Enzymatic Hydroxylation Using Cytochrome P450 Systems

Recombinant cytochrome P450 enzymes have been developed for selective hydroxylation reactions relevant to 24,25-dihydroxy fusidic acid synthesis. These enzymatic systems provide excellent regioselectivity and can operate under mild reaction conditions that preserve the integrity of sensitive functional groups in the fusidane structure [7]. The P450-catalyzed hydroxylation reactions can be performed using purified enzymes or whole-cell expression systems containing the recombinant enzymes.

Fermentation-Based Production

Large-scale biocatalytic production of 24,25-dihydroxy fusidic acid can be achieved through optimized fermentation processes using selected microbial strains. The fermentation approach involves cultivation of productive microorganisms in bioreactors with controlled environment parameters including temperature, pH, dissolved oxygen levels, and nutrient supplementation [12] [13]. Multi-stage fermentation processes have been developed that separate hyphal growth phases from metabolite accumulation phases to maximize product yields.

Scale-Up Considerations

Industrial Fermentation Optimization

Scale-up of 24,25-dihydroxy fusidic acid production requires careful optimization of fermentation parameters to maintain productivity while ensuring process economics. Industrial-scale production utilizes fed-batch cultivation strategies with multi-stage dissolved oxygen control to optimize both cell growth and metabolite production phases [12] [14].

The fermentation process is typically divided into distinct phases: an initial hyphal growth stage requiring high oxygen levels (50-80% dissolved oxygen) with air flow rates of 0.6-0.8 vvm and stirring speeds of 260-340 rpm, followed by a metabolite accumulation stage with reduced oxygen requirements (30-40% dissolved oxygen) and modified agitation parameters [12]. Temperature control is maintained at 25-28°C throughout the process, with pH controlled between 6.0-8.0 to optimize metabolite production.

Downstream Processing Considerations

The purification of 24,25-dihydroxy fusidic acid from fermentation broths requires sophisticated downstream processing strategies to achieve pharmaceutical-grade purity. Modern approaches incorporate advanced chromatography techniques, membrane filtration systems, and optimized precipitation methods to streamline the purification process [13]. The implementation of continuous processing technologies can significantly reduce processing time and improve overall yields while maintaining product quality.

Process Modeling and Control

Mechanistic modeling approaches have been developed to describe industrial-scale production of fusidane-type antibiotics using fed-batch cultivation systems [14] [15]. These models account for differences between dead and viable biomass and incorporate the effects of primary carbon sources and oxygen availability on cell growth and product formation. The implementation of soft sensor technologies based on these models enables real-time monitoring and control of key process variables to optimize production efficiency.

Crystallization and Polymorphism Management

Scale-up considerations must address the crystallization behavior and polymorphic forms of 24,25-dihydroxy fusidic acid to ensure consistent product quality. Different polymorphic forms can exhibit varying dissolution rates and stability profiles, affecting the performance of the final pharmaceutical product [16]. Controlled crystallization from appropriate solvents such as acetonitrile or other nitrile-based solvents can be used to obtain specific crystalline forms with desired properties.